3-Pyridinecarboxylic acid, 6-[[(1,1-diMethylethoxy)carbonyl]aMino]-, ethyl ester 3-Pyridinecarboxylic acid, 6-[[(1,1-diMethylethoxy)carbonyl]aMino]-, ethyl ester
Brand Name: Vulcanchem
CAS No.: 169280-82-4
VCID: VC0183105
InChI: InChI=1S/C13H18N2O4/c1-5-18-11(16)9-6-7-10(14-8-9)15-12(17)19-13(2,3)4/h6-8H,5H2,1-4H3,(H,14,15,17)
SMILES: CCOC(=O)C1=CN=C(C=C1)NC(=O)OC(C)(C)C
Molecular Formula: C13H18N2O4
Molecular Weight: 266.29 g/mol

3-Pyridinecarboxylic acid, 6-[[(1,1-diMethylethoxy)carbonyl]aMino]-, ethyl ester

CAS No.: 169280-82-4

Main Products

VCID: VC0183105

Molecular Formula: C13H18N2O4

Molecular Weight: 266.29 g/mol

3-Pyridinecarboxylic acid, 6-[[(1,1-diMethylethoxy)carbonyl]aMino]-, ethyl ester - 169280-82-4

CAS No. 169280-82-4
Product Name 3-Pyridinecarboxylic acid, 6-[[(1,1-diMethylethoxy)carbonyl]aMino]-, ethyl ester
Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol
IUPAC Name ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate
Standard InChI InChI=1S/C13H18N2O4/c1-5-18-11(16)9-6-7-10(14-8-9)15-12(17)19-13(2,3)4/h6-8H,5H2,1-4H3,(H,14,15,17)
Standard InChIKey MCQWEDNIHBKKJY-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CN=C(C=C1)NC(=O)OC(C)(C)C
Canonical SMILES CCOC(=O)C1=CN=C(C=C1)NC(=O)OC(C)(C)C
PubChem Compound 21879719
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator